2-Methylcyclotrisiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

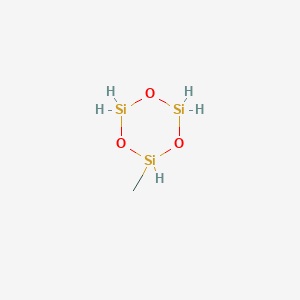

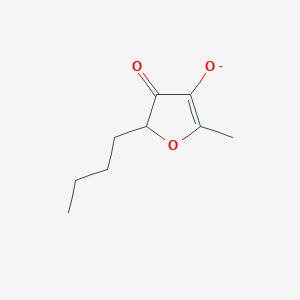

2-methylcyclotrisiloxane is a cyclosiloxane and a one-carbon compound. It derives from a hydride of a cyclotrisiloxane.

Scientific Research Applications

Radiolabeling and Biodistribution

2-Methylcyclotrisiloxane has been explored in the context of radiolabeling and biodistribution. For instance, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a potential neuroprotective drug, was labeled with C-11 and demonstrated significant accumulation in cortical brain areas of rats, indicating its potential for brain imaging studies (Yu et al., 2003).

Sensory and Coagulative Properties

Research has shown that methylcyclopolysiloxanes, including hexamethylcyclotrisiloxane, possess unique sensory properties like inducing dryness and astringency. These compounds can also coagulate salivary proteins at very low concentrations, impacting the sensory properties of foods (Culleré, Ferreira, & Cacho, 2006).

Polymerization and Molecular Structure

The anionic oligomerization of hexamethylcyclotrisiloxane with methylmethoxysilanes has been studied for the synthesis of linear oligomers. This provides a method for creating specific oligomeric structures, which are significant in materials science (Zavin et al., 1985). Additionally, the structure of hexamethylcyclotrisiloxane vapor has been determined, revealing insights into molecular geometry and bond lengths, crucial for understanding its chemical properties (Aggarwal & Bauer, 1950).

Organospirocyclosiloxanes and Polymerization

The study of 2,2-dichlorotetraphenylcyclotrisiloxane and derivatives has led to the formation of organospirocyclosiloxanes, which can undergo anionic polymerization. This results in the creation of crosslinked and soluble polymeric structures, offering potential applications in polymer science (Andrianov & Zachernyuk, 1974).

Sustainable Solvent Applications

2-Methyloxolane, derived from 2-methylcyclotrisiloxane, has been identified as a bio-based solvent for extracting natural products and food ingredients. Its properties, such as solvent power, extraction efficiency, and environmental impact, make it a viable alternative to conventional petroleum-based solvents (Rapinel et al., 2020).

properties

Product Name |

2-Methylcyclotrisiloxane |

|---|---|

Molecular Formula |

CH8O3Si3 |

Molecular Weight |

152.33 g/mol |

IUPAC Name |

2-methyl-1,3,5,2,4,6-trioxatrisilinane |

InChI |

InChI=1S/CH8O3Si3/c1-7-3-5-2-6-4-7/h7H,5-6H2,1H3 |

InChI Key |

HJWYBFFQDXNWHV-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH]1O[SiH2]O[SiH2]O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

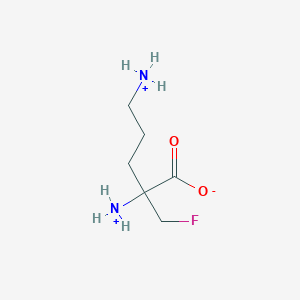

![8-(4-Chlorophenyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B1264405.png)

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)

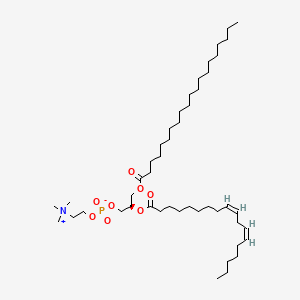

![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)